Indeloxazine

Vue d'ensemble

Description

L’Indeloxazine est un composé chimique de formule moléculaire C14H17NO2 . Il a été initialement développé comme antidépresseur et activateur cérébral. L’this compound a été commercialisé au Japon et en Corée du Sud pour le traitement des symptômes psychiatriques associés aux maladies cérébrovasculaires, tels que la dépression résultant d’un accident vasculaire cérébral, les troubles émotionnels et l’avolie . Il a été retiré du marché en 1998 en raison d’un manque d’efficacité .

Méthodes De Préparation

La synthèse de l’Indeloxazine implique la réaction de l’inden-7-yloxy avec la méthylmorpholine . La voie de synthèse comprend généralement les étapes suivantes :

Préparation de l’Inden-7-yloxy : Elle implique la réaction de l’indène avec un agent oxydant approprié pour former l’inden-7-yloxy.

Réaction avec la méthylmorpholine : L’inden-7-yloxy est ensuite mis en réaction avec la méthylmorpholine dans des conditions contrôlées pour former l’this compound.

Analyse Des Réactions Chimiques

L’Indeloxazine subit plusieurs types de réactions chimiques, notamment :

Oxydation : L’this compound peut être oxydé pour former divers produits d’oxydation.

Substitution : L’this compound peut participer à des réactions de substitution, en particulier impliquant le cycle morpholine.

Les réactifs et les conditions courantes utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium et des agents réducteurs comme le borohydrure de sodium . Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.

4. Applications de la Recherche Scientifique

Chimie : Il a été utilisé comme composé modèle pour étudier les effets de l’inhibition de la recapture de la sérotonine et de la norépinéphrine.

Biologie : L’this compound a été étudié pour ses effets neuroprotecteurs et nootropiques chez les modèles animaux.

Médecine : Il a été initialement développé comme antidépresseur et activateur cérébral.

Industrie : Bien qu’il ne soit pas largement utilisé dans l’industrie, les propriétés chimiques uniques de l’this compound en font un composé d’intérêt pour des recherches et des développements ultérieurs.

Applications De Recherche Scientifique

Cognitive Enhancement

Indeloxazine has been extensively studied for its effects on cognitive functions. Research indicates that it enhances learning and memory in animal models. For instance, in a study involving rats, this compound improved passive learned behavior and mitigated cognitive disturbances induced by cerebral ischemia . Specifically, it increased the extracellular concentration of acetylcholine in the frontal cortex, which is crucial for cognitive processing and memory formation .

Table 1: Effects of this compound on Cognitive Functions

| Study Reference | Model Used | Key Findings |

|---|---|---|

| Mature Rats | Increased acetylcholine levels; enhanced memory | |

| Gerbils | Ameliorated learning disturbances due to ischemia | |

| Mice | Ameliorated cycloheximide-induced amnesia |

Antidepressant Properties

This compound exhibits potential antidepressant effects. It acts as an inhibitor of serotonin and norepinephrine uptake, leading to increased levels of these neurotransmitters in the brain . In behavioral studies, this compound demonstrated efficacy similar to traditional antidepressants like amitriptyline, particularly in enhancing serotonin release .

Table 2: Antidepressant Effects of this compound

| Study Reference | Methodology | Results |

|---|---|---|

| Microdialysis | Increased serotonin and norepinephrine levels | |

| Animal Models | Comparable effects to established antidepressants |

Neurological Disorders

This compound has been investigated for its therapeutic potential in various neurological conditions. For example, it has been reported to induce parkinsonism symptoms in elderly patients when administered at higher doses, highlighting the need for careful monitoring in this demographic . Conversely, its ability to enhance dopaminergic activity suggests potential applications in treating conditions like Parkinson's disease.

Case Study: Parkinsonism Induced by this compound

Two elderly patients developed parkinsonian symptoms after daily administration of 60 mg of this compound. Symptoms resolved upon discontinuation of the drug, indicating a direct correlation between this compound use and the onset of these symptoms .

Analgesic Properties

Recent studies have also highlighted the analgesic properties of this compound's isomer, AS1069562. This compound has shown effectiveness in models of inflammatory and non-inflammatory pain, suggesting its potential use in pain management therapies . The analgesic effects were sustained even after treatment cessation, indicating a long-lasting impact.

Table 3: Analgesic Effects of AS1069562

Mécanisme D'action

L’Indeloxazine exerce ses effets par le biais de plusieurs mécanismes :

Agent de libération de la sérotonine : Il agit comme un agent de libération de la sérotonine, augmentant les niveaux de sérotonine dans le cerveau.

Inhibiteur de la recapture de la norépinéphrine : Il inhibe la recapture de la norépinéphrine, conduisant à des niveaux accrus de ce neurotransmetteur.

Antagoniste du récepteur NMDA : L’this compound agit comme un antagoniste du récepteur NMDA, ce qui peut contribuer à ses effets neuroprotecteurs.

Libération d’acétylcholine : Il améliore la libération d’acétylcholine dans le cerveau antérieur du rat par l’activation du récepteur 5-HT4.

Comparaison Avec Des Composés Similaires

L’Indeloxazine est similaire à d’autres composés qui agissent sur les voies de la sérotonine et de la norépinéphrine, tels que :

Viloxazine : Comme l’this compound, la viloxazine est un inhibiteur de la recapture de la norépinéphrine utilisé comme antidépresseur.

Idébenone : Un autre composé utilisé à des fins similaires, l’idébenone possède des propriétés neuroprotectrices.

L’this compound est unique dans sa combinaison de libération de la sérotonine, d’inhibition de la recapture de la norépinéphrine et d’antagonisme du récepteur NMDA, ce qui le distingue d’autres composés similaires.

Activité Biologique

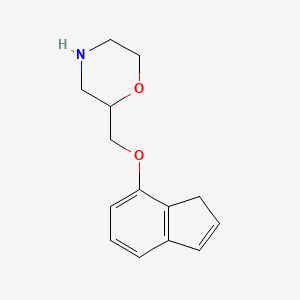

Indeloxazine, chemically known as (+/-)-2-[(inden-7-yloxy)methyl]morpholine hydrochloride, is a compound that has garnered attention for its diverse biological activities, particularly in the context of cerebral function and neurotransmitter modulation. Originally marketed in Japan and South Korea for the treatment of psychiatric symptoms associated with cerebrovascular diseases, this compound exhibits properties that may enhance cognitive function and ameliorate certain neurological conditions.

This compound operates through multiple mechanisms:

- Serotonin Releasing Agent : It enhances the release of serotonin, which plays a crucial role in mood regulation and cognitive functions.

- Norepinephrine Reuptake Inhibition : This action can increase norepinephrine levels, potentially improving attention and arousal.

- NMDA Receptor Antagonism : By inhibiting NMDA receptors, this compound may provide neuroprotective effects against excitotoxicity.

- Cholinergic System Activation : Studies indicate that this compound can increase acetylcholine levels in the brain, which is vital for learning and memory processes .

Effects on Cognitive Function

This compound has been shown to facilitate learning and memory in various animal models:

- Enhancement of Passive Learned Behavior : In studies with rats, this compound improved passive avoidance learning, suggesting its potential as a cognitive enhancer .

- Amelioration of Ischemia-Induced Learning Disturbances : In gerbils subjected to cerebral ischemia, this compound helped restore learned behaviors .

- Effects on Senescence-Accelerated Mice : The compound significantly prolonged step-through latency in senescence-prone mice, indicating its anti-amnesic properties .

Neurotransmitter Modulation

This compound's influence on neurotransmitters is noteworthy:

| Neurotransmitter | Effect of this compound |

|---|---|

| Acetylcholine | Increased release |

| Dopamine | Slight increase in content; decreased metabolites |

| Serotonin | Enhanced release |

| Norepinephrine | Reuptake inhibition |

Research indicates that this compound increases extracellular concentrations of acetylcholine in the frontal cortex of rats, which correlates with improved cognitive functions .

Clinical Observations

Clinical studies have reported mixed outcomes regarding the use of this compound:

- Case Studies of Parkinsonism : Two elderly patients developed parkinsonian symptoms while on this compound, which resolved upon discontinuation. This suggests that while this compound can enhance cognitive function, it may also depress dopamine release in susceptible individuals .

- Dementia Patients : this compound showed potential benefits for patients with dementia of Alzheimer type, enhancing cognitive performance while modulating neurotransmitter levels positively .

Summary of Research Findings

The following table summarizes key findings from various studies involving this compound:

Propriétés

IUPAC Name |

2-(3H-inden-4-yloxymethyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c1-3-11-4-2-6-14(13(11)5-1)17-10-12-9-15-7-8-16-12/h1-4,6,12,15H,5,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MADRVGBADLFHMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)COC2=CC=CC3=C2CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

65043-22-3 (hydrochloride) | |

| Record name | Indeloxazine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060929239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30866833 | |

| Record name | 2-{[(1H-Inden-7-yl)oxy]methyl}morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30866833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60929-23-9 | |

| Record name | Indeloxazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60929-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indeloxazine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060929239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-{[(1H-Inden-7-yl)oxy]methyl}morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30866833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | INDELOXAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/834M09R1KM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.